Balanced Triple Monoamine Reuptake Inhibition Profile: AMT vs. DMT and 5-MeO-AMT
AMT demonstrates a uniquely balanced profile of monoamine reuptake inhibition across dopamine, serotonin, and norepinephrine transporters, with IC50 values of 0.73 μM, 0.38 μM, and 0.4 μM, respectively . In contrast, the closely related analog 5-MeO-AMT exhibits a strongly biased profile, with potent dopamine reuptake inhibition (IC50 = 0.18 μM) but substantially weaker inhibition of serotonin (IC50 = 2.9 μM) and norepinephrine (IC50 = 3.37 μM) reuptake . Meanwhile, DMT shows only weak serotonin transporter (SERT) inhibition (Ki = 4.0 μM) and lacks significant activity at dopamine and norepinephrine transporters . This quantitative divergence confirms that AMT is the preferred tool compound for studies requiring balanced inhibition across all three monoamine transporters.
| Evidence Dimension | Monoamine reuptake inhibition (IC50/Ki in μM) |
|---|---|
| Target Compound Data | AMT: DA IC50 = 0.73 μM, 5-HT IC50 = 0.38 μM, NE IC50 = 0.4 μM |
| Comparator Or Baseline | 5-MeO-AMT: DA IC50 = 0.18 μM, 5-HT IC50 = 2.9 μM, NE IC50 = 3.37 μM; DMT: SERT Ki = 4.0 μM |
| Quantified Difference | AMT is 7.6-fold more potent at 5-HT and 8.4-fold more potent at NE reuptake vs. 5-MeO-AMT; AMT is 10.5-fold more potent at 5-HT reuptake vs. DMT |
| Conditions | Rat brain synaptosomes (AMT and 5-MeO-AMT); Recombinant SERT binding assay (DMT) |
Why This Matters
A researcher studying balanced triple reuptake inhibition would obtain fundamentally different results using 5-MeO-AMT (biased toward dopamine) or DMT (SERT-only), making AMT the only appropriate selection for this mechanism.
